

Application Notes and Protocols: In Vivo Imaging of PKM2 Activation

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Compound of Interest		
Compound Name:	PKM2 activator 10	
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Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, playing a pivotal role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][2][3] In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[4][5][6] Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 are a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[3][7][8] "Activator 10" represents a potent and selective small molecule activator of PKM2. These application notes provide detailed protocols for the in vivo imaging of PKM2 activation by activators such as Activator 10, utilizing advanced imaging techniques like Positron Emission Tomography (PET) and hyperpolarized Magnetic Resonance Imaging (MRI).

Principle of In Vivo Imaging of PKM2 Activation

The in vivo assessment of PKM2 activation by Activator 10 can be approached through two main imaging modalities:

Direct Imaging of Activator Binding using PET: This method involves radiolabeling a PKM2 activator, such as a derivative of DASA-23, to create a PET tracer (e.g., [¹8F]DASA-23).[5]
 The uptake of this tracer in tumors can be quantified to provide a direct measure of target engagement and PKM2 expression levels.[5][9]



Functional Imaging of Metabolic Changes using Hyperpolarized MRI: Activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is subsequently converted to lactate in cancer cells.[10][11] Hyperpolarized [1-13C]pyruvate MRI allows for the real-time in vivo monitoring of this metabolic flux.[12][13][14] An increase in the rate of conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate following treatment with Activator 10 can serve as a dynamic biomarker of PKM2 activation.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

Activator	Cell Line	Assay	Concentrati on	Observed Effect	Reference
TEPP-46	H1299	Glucose Consumption	30 μΜ	Significant increase after 48h	[11]
TEPP-46	H1299	Lactate Secretion	30 μΜ	Significant increase after 24h	[11]
DASA-58	A549	PKM2 Activity	19.6 μM (EC50)	Half-maximal activation in cell lysates	[7][15]
DASA-58	A549- PKM2/kd	PKM2 Activity	40 μΜ	248 ± 21% increase in activity	[7][15]
ML-265	Rat Retinas	PK Activity (in vivo)	59 ± 38 μΜ (AC50)	In vivo activation after intravitreal injection	[16]

Table 2: In Vivo Effects of PKM2 Activators



Activator	Animal Model	Tumor Model	Dosing Regimen	lmaging Modality	Key Finding	Referenc e
TEPP-46	Mice	H1299 Xenograft	Daily intraperiton eal injection	Hyperpolari zed ¹³ C MRI	Increased pyruvate to lactate conversion 2hr post- treatment	[12]
[¹¹ C]DASA- 23	Mice	U87 Glioblasto ma Xenograft	Intravenou s injection	PET/CT	Clear delineation of tumor from healthy brain tissue	[5]
TEPP-46	Mice	Macrophag es (in vivo)	Not specified	Western Blot	Increased PKM2 tetramer formation	[17]

Experimental Protocols

Protocol 1: In Vivo PET Imaging of PKM2 with a Radiolabeled Activator

This protocol is based on the use of $[^{18}F]DASA-23$, a radiolabeled PKM2 activator.

Materials:

- Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of a PKM2-expressing cancer cell line like U87).[5]
- [18F]DASA-23 (synthesized with high radiochemical purity >95%).[5]
- Small animal PET/CT scanner.
- Anesthesia (e.g., isoflurane).



Catheter for intravenous injection.

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2% for induction,
 1-1.5% for maintenance). Place the animal on the scanner bed with temperature monitoring.
- Radiotracer Administration: Administer ~8 MBq of [18F]DASA-23 intravenously via a tail vein catheter.[5]
- · PET/CT Imaging:
 - Perform a dynamic PET scan for 60 minutes immediately following injection.
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis:
 - Reconstruct the PET images.
 - Define regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or contralateral brain).
 - Calculate the standardized uptake value (SUV) or tumor-to-background ratios to quantify tracer uptake. A tumor-to-brain ratio of approximately 3.6 ± 0.5 has been reported for U87 GBM xenografts.[5]

Protocol 2: In Vivo Assessment of PKM2 Activation with Hyperpolarized MRI

This protocol describes the use of hyperpolarized [1-13C]pyruvate to measure changes in metabolic flux following treatment with Activator 10.

Materials:

- Tumor-bearing mice.
- Activator 10 formulated for in vivo administration.



- Hyperpolarizer (e.g., SPINlab).
- [1-13C]pyruvic acid with a free radical.
- Dissolution medium.
- MRI scanner equipped for ¹³C imaging.

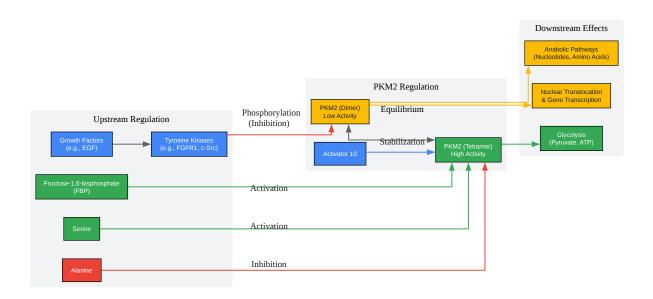
Procedure:

- Animal and Treatment Preparation:
 - Treat a cohort of tumor-bearing mice with Activator 10 according to the desired dosing regimen. Include a vehicle-treated control group.
 - Anesthetize the mouse and position it within the MRI scanner.
- Hyperpolarization of [1-13C]pyruvate:
 - Polarize the [1-13C]pyruvic acid sample in the hyperpolarizer.
 - Rapidly dissolve the polarized sample in a pre-heated dissolution medium to create an injectable solution.
- Hyperpolarized ¹³C MRI Acquisition:
 - Inject the hyperpolarized [1-13C]pyruvate solution intravenously.
 - Begin dynamic ¹³C MR spectroscopic imaging immediately to capture the conversion of [1 ¹³C]pyruvate to [1-¹³C]lactate in real-time.[12][13] Acquire data for approximately 60-120 seconds.
- Data Analysis:
 - Process the acquired spectra to quantify the signal intensities of [1-13C]pyruvate and [1-13C]lactate over time.
 - Calculate the lactate-to-pyruvate signal ratio as a measure of metabolic flux.



 Compare the lactate-to-pyruvate ratios between the Activator 10-treated and vehicletreated groups. An increased ratio in the treated group indicates PKM2 activation.[11][12]

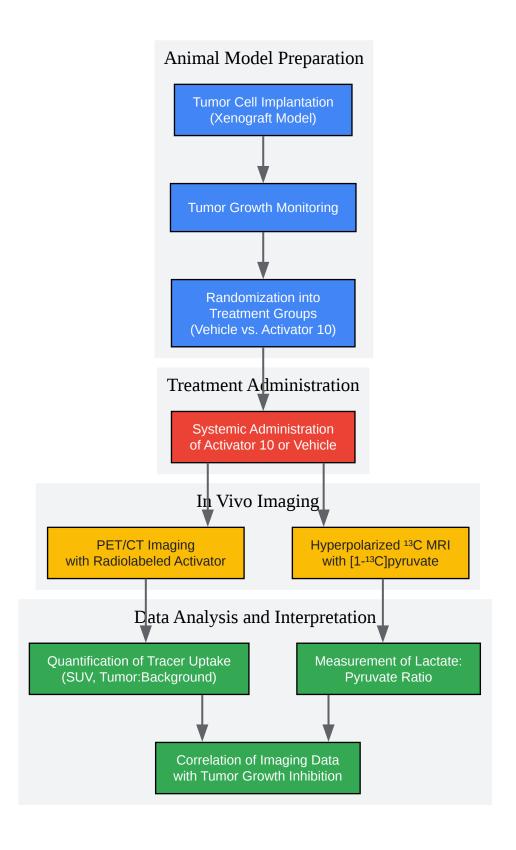
Signaling Pathways and Experimental Workflow Diagrams



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Caption: PKM2 Signaling and Regulation.

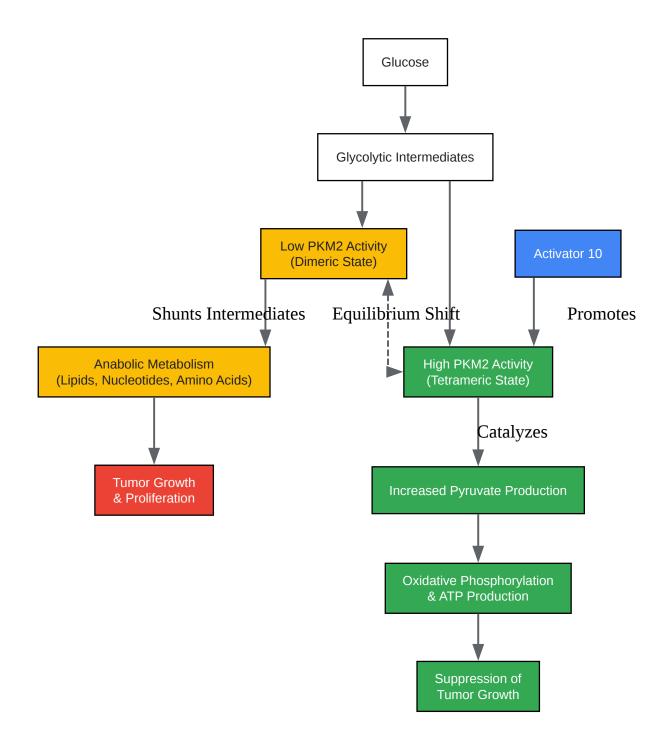




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Caption: Experimental Workflow for In Vivo Imaging.





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Caption: PKM2 Activation and Metabolic Reprogramming.

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